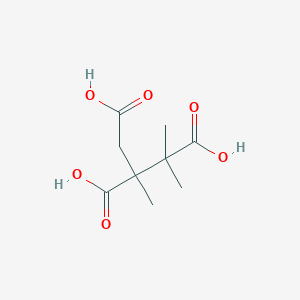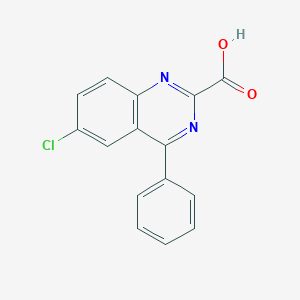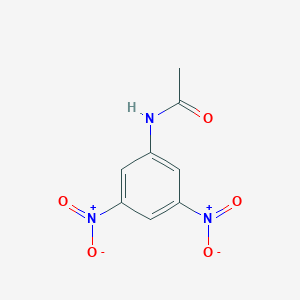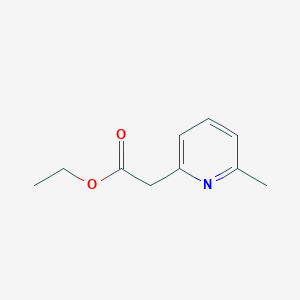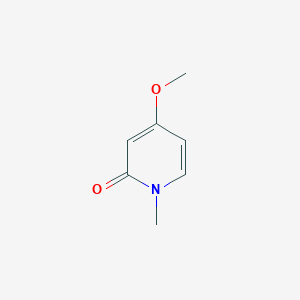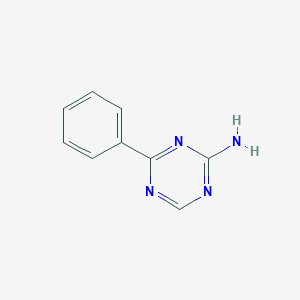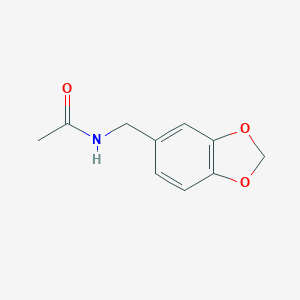
N-(1,3-benzodioxol-5-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)acetamide, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
MDMA acts primarily on the serotonin system by increasing the release of serotonin from neurons and inhibiting its reuptake. This leads to an increase in serotonin levels in the brain, which is thought to be responsible for the drug's mood-altering effects. MDMA also affects other neurotransmitter systems, including dopamine and norepinephrine, which contribute to its stimulant properties.
Efectos Bioquímicos Y Fisiológicos
MDMA has a range of biochemical and physiological effects on the body, including increased heart rate and blood pressure, elevated body temperature, and changes in hormone levels. These effects can be dangerous, particularly in high doses or when combined with other drugs or alcohol. Long-term use of MDMA has been associated with cognitive and emotional deficits, including memory impairment and mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages for use in laboratory experiments, including its ability to produce consistent and predictable effects on the brain and behavior. However, its illegal status and potential for abuse make it difficult to obtain and use in research. Additionally, ethical considerations must be taken into account when studying the effects of MDMA on humans.
Direcciones Futuras
Future research on MDMA is likely to focus on its potential therapeutic uses, particularly in the treatment of PTSD and other mental health conditions. Additional studies are needed to better understand the long-term effects of MDMA use and to develop safe and effective dosing protocols. New methods for synthesizing MDMA may also be developed to improve its availability for research purposes.
Aplicaciones Científicas De Investigación
MDMA has been studied for its potential use in treating a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. Clinical trials have shown promising results, with some studies reporting significant improvements in symptoms following MDMA-assisted psychotherapy sessions. MDMA is thought to work by increasing the release of serotonin, a neurotransmitter that regulates mood, and promoting feelings of empathy and connectedness.
Propiedades
Número CAS |
59682-83-6 |
|---|---|
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3,(H,11,12) |
Clave InChI |
YFWYIWVJRPDXQD-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
SMILES canónico |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

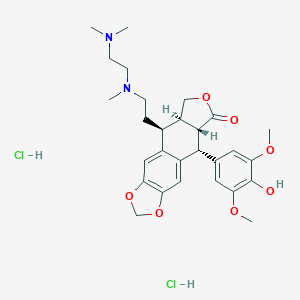

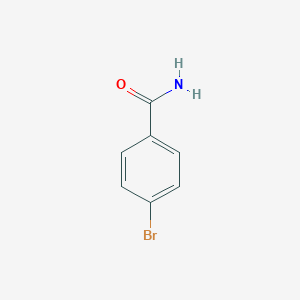
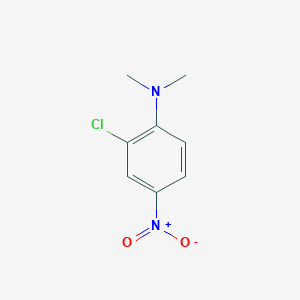
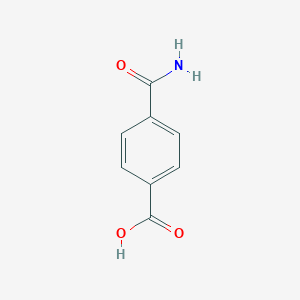
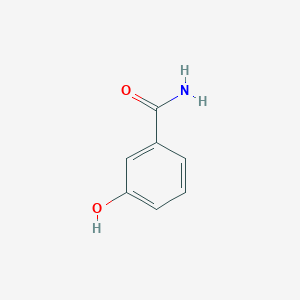
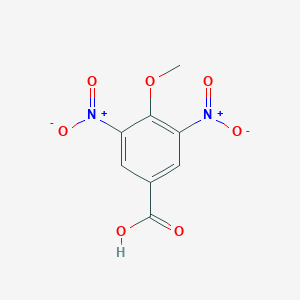
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
